molecular formula C15H28Br2N2 B8671160 N-(3-TriethylaMMoniuMpropyl)-4-MethylpyridiniuM dibroMide

N-(3-TriethylaMMoniuMpropyl)-4-MethylpyridiniuM dibroMide

Cat. No. B8671160
M. Wt: 396.20 g/mol
InChI Key: RQZDTYPCNGYIEL-UHFFFAOYSA-L
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Patent
US08129532B2

Procedure details

4-Methylpyridine (307 mg, 3.3 mmol), (3-bromopropyl)triethylammonium bromide (1.0 g, 3.3 mmol), and 4 mL DMF were stirred at 100° C. in a pressure vessel for 41 h. Precipitates formed during the reaction. After cooling down, the precipitates were filtered out and washed with CH2Cl2 to give 1-(3-triethylammoniopropyl)-4-methylpyridinium dibromide as a light pink solid (750 mg, 57%), which was used in the next aldol condensation without further purification. 1H NMR (400 MHz, CD3OD): δ 1.34 (t, J=7.0 Hz, 9 H), 2.50 (m, 2 H), 2.70 (s, 3 H), 3.35-3.47 (m, 8 H), 4.73 (t, J=7.8 Hz, 2 H), 7.99 (d, J=6.4 Hz, 2 H), 8.98 (d, J=6.4 Hz, 2 H); 13C NMR (100 MHz, CD3OD): δ 8.0, 22.1, 25.2, 54.4, 54.5, 58.3, 130.1, 145.2, 161.9; HRMS (FAB+): m/z=315.1428 [M-Br]+ (calcd for C15H28BrN2: 315.1430).
Quantity
307 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.[Br-:8].[Br:9][CH2:10][CH2:11][CH2:12][N+:13]([CH2:18][CH3:19])([CH2:16][CH3:17])[CH2:14][CH3:15]>CN(C=O)C>[Br-:9].[Br-:8].[CH2:14]([N+:13]([CH2:18][CH3:19])([CH2:16][CH3:17])[CH2:12][CH2:11][CH2:10][N+:5]1[CH:6]=[CH:7][C:2]([CH3:1])=[CH:3][CH:4]=1)[CH3:15] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
307 mg
Type
reactant
Smiles
CC1=CC=NC=C1
Name
Quantity
1 g
Type
reactant
Smiles
[Br-].BrCCC[N+](CC)(CC)CC
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Precipitates
CUSTOM
Type
CUSTOM
Details
formed during the reaction
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down
FILTRATION
Type
FILTRATION
Details
the precipitates were filtered out
WASH
Type
WASH
Details
washed with CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
[Br-].[Br-].C(C)[N+](CCC[N+]1=CC=C(C=C1)C)(CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 750 mg
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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